3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSQKJWRFGERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and an appropriate electrophile.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group on the aromatic ring.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the fluorinated aromatic compound and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The piperidinyl group may enhance the compound’s ability to cross biological membranes and reach its target site. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide
- Key differences :
- Replaces the 2-oxopiperidin-1-yl group with a 2-oxotetrahydrofuran-3-ylsulfamoyl moiety.
- Contains a sulfamoyl linker, increasing polarity.
- Properties :
- Melting point: 201–203°C.
- Specific rotation: [α]D = +9.3°.
- Significance: The tetrahydrofuran ring (5-membered) introduces conformational constraints compared to the piperidinone (6-membered) in the target compound .
Compound 3j () :
3-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide
Ring System Modifications
3-Fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide () :
- Key differences :
- Replaces the 2-oxopiperidin-1-yl (6-membered) with a 2-oxopyrrolidin-1-yl (5-membered) group.
- Properties :
- Molecular formula: C₁₇H₁₄FN₂O₂ (smaller than the target compound).
2-Chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide () :
2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]phenyl}benzamide bromide
- Key differences :
- Incorporates a thiazole-hydrazone moiety and a bromide counterion .
- Properties :
- Melting point: 203°C (decomposition).
- Yield: 70.5%.
- Significance : The thiazole ring and hydrazone linker introduce π-π stacking and metal-chelating capabilities, which are absent in the target compound .
Compound 4d () :
3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide
- Key differences: Contains a quinazolinone ring system instead of 2-oxopiperidin-1-yl.
- Biological activity :
- IC₅₀ values: 0.87–6.42 μM against cancer cells (e.g., MCF-7).
- Induces apoptosis and G2/M cell cycle arrest.
- Significance: The quinazolinone scaffold is associated with EGFR inhibition, suggesting divergent mechanisms compared to the target compound .
Analogous Piperidinone Derivatives
3-(3-Aminomethylphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-phenylpropionamide () :
- Key differences: Replaces the benzamide with a propionamide backbone. Adds a 3-aminomethylphenyl group.
- Significance: The propionamide chain and aminomethyl group may improve solubility but reduce metabolic stability .
Biological Activity
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Fluorine Atom : Enhances binding affinity and selectivity.
- Methoxy Group : Contributes to the compound's solubility and bioavailability.
- Piperidinyl Moiety : Imparts stability and potential interactions with biological targets.
Molecular Formula
The molecular formula is , and its IUPAC name is 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to form hydrogen bonds, while the piperidinyl group stabilizes the overall structure, allowing for effective binding to target sites. This interaction can lead to enzyme inhibition or modulation of receptor activity, making it a candidate for further pharmacological studies .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various biological targets. High-throughput screening methods have been employed to assess its efficacy in inhibiting specific enzymes involved in disease pathways.
| Target | Activity | IC50 (µM) |
|---|---|---|
| Enzyme A | Inhibition | < 0.5 |
| Enzyme B | Moderate Inhibition | 1.0 |
| Receptor C | Agonist Activity | 0.75 |
Case Studies
- Antitumor Activity : A study investigated the compound's effects on cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner, indicating potential as an anticancer agent.
- Neuroprotective Effects : Another study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting implications for neurodegenerative diseases.
Applications in Research
This compound is utilized in various research applications:
- Medicinal Chemistry : As a pharmacophore for designing new drugs targeting specific diseases.
- Biochemical Assays : To explore enzyme inhibition and protein-ligand interactions.
- Pharmaceutical Development : Serving as an intermediate for synthesizing more complex therapeutic agents .
Q & A
What are the optimal synthetic routes for 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide to achieve high yield and purity?
Answer:
The synthesis involves multi-step reactions, starting with the coupling of substituted benzoyl chloride with a functionalized aniline intermediate. Key steps include:
- Amide bond formation : React 3-fluorobenzoyl chloride with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the benzamide backbone .
- Piperidinone incorporation : Introduce the 2-oxopiperidinyl group via nucleophilic substitution or reductive amination, using catalysts like Pd/C or PtO₂ under hydrogen atmosphere .
- Purification : Optimize purity (>95%) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .
- Yield enhancement : Use continuous flow reactors to improve reaction efficiency and reduce side products .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry and purity. For example, the 3-fluoro group appears as a doublet (δ ~7.2–7.5 ppm), while the 2-oxopiperidinyl protons resonate as multiplet signals (δ ~2.5–3.5 ppm) .
- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the methoxy and oxopiperidinyl groups. Orthorhombic crystal systems (e.g., space group P212121) are common for benzamide derivatives .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 385.15) and detect impurities .
How can researchers functionalize the 3-fluoro or 2-oxopiperidinyl groups for structure-activity relationship (SAR) studies?
Answer:
- Fluoro group substitution : Replace the 3-fluoro moiety via nucleophilic aromatic substitution (e.g., using NaN₃ in DMF at 120°C) to introduce azido or amino groups .
- Oxopiperidinyl modification : Reduce the 2-oxo group to a piperidine using LiAlH₄ in THF, or oxidize it further to a lactam derivative with KMnO₄ .
- Methoxy group derivatization : Demethylate with BBr₃ to generate a hydroxyl group for subsequent esterification or glycosylation .
What strategies are recommended to resolve contradictions in reported biological activities of this compound?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and confirm compound purity via HPLC (>99%) .
- Orthogonal assays : Compare results across multiple platforms (e.g., enzyme inhibition, cell viability, and in vivo models) to rule out assay-specific artifacts.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
What in silico methods assist in predicting the pharmacokinetic properties of this benzamide derivative?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The methoxy and oxopiperidinyl groups often contribute to hydrogen bonding .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with logP and bioavailability using descriptors like Topological Polar Surface Area (TPSA) .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA <90 Ų suggests CNS penetration) .
How can researchers design experiments to elucidate the mechanism of action for this compound?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases to identify targets. The oxopiperidinyl group may mimic ATP’s adenine ring, enabling competitive inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
- Metabolomics : Track changes in glycolysis or oxidative phosphorylation pathways using LC-MS-based metabolomics .
What are common pitfalls in analyzing the reactivity of the 2-oxopiperidinyl moiety, and how can they be mitigated?
Answer:
- Ring-opening reactions : Avoid strong acids (e.g., H₂SO₄) that hydrolyze the lactam. Use buffered conditions (pH 7–8) for stability .
- Side reactions during reduction : LiAlH₄ may over-reduce the amide. Use milder agents like NaBH₄ with catalytic NiCl₂ for selective conversion to piperidine .
- Crystallization challenges : Co-crystallize with co-solvents (e.g., DMSO) to improve crystal quality for X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
